molecular formula C3H3ClN4O B1149080 1-Methyl-1H-tetrazole-5-carbonyl chloride CAS No. 1233068-13-7

1-Methyl-1H-tetrazole-5-carbonyl chloride

Cat. No.: B1149080
CAS No.: 1233068-13-7
M. Wt: 146.53512
InChI Key:
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Description

1-Methyl-1H-tetrazole-5-carbonyl chloride is an organic compound that belongs to the tetrazole family Tetrazoles are heterocyclic compounds containing a five-membered ring composed of one carbon atom and four nitrogen atoms

Preparation Methods

The synthesis of 1-Methyl-1H-tetrazole-5-carbonyl chloride typically involves the reaction of 1-methyl-1H-tetrazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-1H-tetrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it can hydrolyze to form 1-methyl-1H-tetrazole-5-carboxylic acid.

    Coordination Chemistry: It can form complexes with transition metals, which can be used in various applications such as catalysis and material science.

Common reagents used in these reactions include thionyl chloride, amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-1H-tetrazole-5-carbonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds. Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, and anti-inflammatory properties.

    Material Science: It is used in the synthesis of energetic materials and coordination complexes. These materials have applications in explosives, propellants, and pyrotechnics.

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes, which can be used in catalysis and as materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-tetrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The tetrazole ring can mimic carboxylic acids, allowing it to interact with biological molecules in a similar manner.

Comparison with Similar Compounds

1-Methyl-1H-tetrazole-5-carbonyl chloride can be compared with other tetrazole derivatives such as:

  • 1-Phenyl-5-methyltetrazole
  • 1-Methyl-5-benzyltetrazole
  • 5-Mercapto-1-methyltetrazole

These compounds share the tetrazole ring structure but differ in their substituents, which can affect their chemical reactivity and applications. This compound is unique due to its carbonyl chloride functional group, which allows it to undergo specific reactions such as acylation and coordination with metals.

Properties

CAS No.

1233068-13-7

Molecular Formula

C3H3ClN4O

Molecular Weight

146.53512

Synonyms

1-Methyl-1H-tetrazole-5-carbonyl chloride

Origin of Product

United States

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